molecular formula C8H7BrN2 B1290179 5-bromo-3-methyl-1H-indazole CAS No. 552331-16-5

5-bromo-3-methyl-1H-indazole

Cat. No. B1290179
M. Wt: 211.06 g/mol
InChI Key: XDJNHYAQZWCIAH-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a bromine atom at the 5th position and a methyl group at the 3rd position of the indazole core structure. Indazole derivatives are of significant interest due to their diverse biological activities and their use in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 1,5-disubstituted-1,2,3-triazoles, which are structurally related to indazoles, can be improved by the addition of bromomagnesium acetylides to azides, yielding better product yields for a wide array of azides and alkynes . Another method involves the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, leading to the formation of indazole diones, which upon reaction with bromine, can give bromo derivatives . Additionally, the bromination of indazole has been studied, revealing the reactivity of different positions on the indazole ring, with the 5-position being highly reactive .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using various spectroscopic techniques and crystallography. For example, the crystal structure of a 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been elucidated using single crystal X-ray diffraction, revealing monoclinic crystals with specific unit cell dimensions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by spectroscopic methods and X-ray diffraction, showing two symmetry-independent molecules in the unit cell .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. The bromination of indazole, for instance, has been shown to preferentially occur at the 5-position under certain conditions . Additionally, the transformation of benzotriazocinones into indazoles has been observed, with halogenated derivatives affording corresponding 5-halogenoindazoles . The reactivity of indazole derivatives with electrophiles and nucleophiles can lead to a wide range of substituted products, which can be further functionalized or used in various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indazole core. For example, the alkylation of triazole-thiols with bromoalkanes in methanol medium results in high yields of the products, indicating good solubility and reactivity in this solvent . The physicochemical properties of these compounds can also affect their biological activity, as seen in the investigation of their antibacterial activity, which showed that some synthesized compounds could compete with known antibiotics .

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles has been a topic of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

  • Antihypertensive Agents : Indazole derivatives can act as antihypertensive agents . These compounds can help in the management of high blood pressure, a common condition that can lead to serious health complications if left untreated .

  • Anticancer Agents : Indazole derivatives have shown potential as anticancer agents . For instance, the drug niraparib, which contains an indazole nucleus, is used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer .

  • Antidepressant Agents : Some indazole derivatives can function as antidepressants . These compounds can help manage symptoms of depression, a common mental health disorder .

  • Anti-inflammatory Agents : Indazole derivatives can also serve as anti-inflammatory agents . They can help reduce inflammation, a biological response to harmful stimuli such as pathogens, damaged cells, or irritants .

  • Antibacterial Agents : Indazole derivatives can act as antibacterial agents . These compounds can inhibit the growth of bacteria, helping to combat bacterial infections .

  • Treatment of Respiratory Diseases : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This can help manage symptoms and improve the quality of life for individuals with these conditions .

  • Biochemical Research : Some indazole compounds, including “5-bromo-3-methyl-1H-indazole”, are used for biochemical research . They can be used in various experiments to study their properties and potential applications .

  • Synthesis of Other Compounds : Indazoles can be used in the synthesis of other complex compounds . For example, they can be used in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

  • Pharmaceutical Research : Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists due to their pharmacological importance .

  • Development of New Drugs : Indazole derivatives serve as structural motifs in drug molecules . For example, the drug niraparib, which contains an indazole nucleus, is used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer .

  • Tyrosine Kinase Inhibitor : Pazopanib, an indazole derivative, is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

Safety And Hazards

5-Bromo-3-methyl-1H-indazole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJNHYAQZWCIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626442
Record name 5-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-methyl-1H-indazole

CAS RN

552331-16-5
Record name 5-Bromo-3-methyl-1H-indazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-methyl-1H-indazole
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